molecular formula C20H21Cl2N3O2 B6112178 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide

カタログ番号 B6112178
分子量: 406.3 g/mol
InChIキー: BXWJQCCRECXFRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, commonly known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a crucial regulator of many cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

作用機序

The mechanism of action of ACY-1215 involves the inhibition of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, which is a member of the histone deacetylase family of enzymes. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide plays a critical role in the regulation of many cellular processes, including protein degradation, cell motility, and immune response. By inhibiting N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, ACY-1215 leads to the accumulation of misfolded proteins, which induces cancer cell death. ACY-1215 also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, ACY-1215 has been shown to induce cancer cell death by inhibiting N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide. ACY-1215 has also been shown to improve motor function and reduce neuroinflammation in animal models of neurodegenerative disorders. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the main advantages of ACY-1215 is its specificity for N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, which makes it a useful tool for studying the role of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide in various cellular processes. However, one limitation of ACY-1215 is its poor solubility, which can make it difficult to use in certain experiments. Additionally, ACY-1215 has a relatively short half-life, which may limit its effectiveness in certain applications.

将来の方向性

There are several potential future directions for research on ACY-1215. One area of interest is the development of more potent and selective N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide inhibitors. Additionally, there is a need for further studies to determine the optimal dosing and administration of ACY-1215 in various disease states. Finally, there is a need for clinical trials to determine the safety and efficacy of ACY-1215 in humans.

合成法

The synthesis of ACY-1215 involves a multi-step process that starts with the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(4-acetyl-1-piperazinyl)aniline to yield the intermediate product. Finally, the intermediate is treated with 2-chloro-N-methylbenzamide to obtain ACY-1215.

科学的研究の応用

ACY-1215 has been extensively studied for its potential therapeutic applications. In preclinical studies, ACY-1215 has shown efficacy in the treatment of multiple myeloma, a type of blood cancer. ACY-1215 works by inhibiting N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, which leads to the accumulation of misfolded proteins and ultimately induces cancer cell death. ACY-1215 has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. In animal models, ACY-1215 has been shown to improve motor function and reduce neuroinflammation. Additionally, ACY-1215 has been studied for its potential use in the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis.

特性

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2/c1-13-3-5-16(17(21)11-13)20(27)23-15-4-6-19(18(22)12-15)25-9-7-24(8-10-25)14(2)26/h3-6,11-12H,7-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWJQCCRECXFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。